molecular formula C7H12O2 B3250397 3-(Methoxymethyl)-6-oxabicyclo[3.1.0]hexane CAS No. 2031258-90-7

3-(Methoxymethyl)-6-oxabicyclo[3.1.0]hexane

Cat. No.: B3250397
CAS No.: 2031258-90-7
M. Wt: 128.17 g/mol
InChI Key: FLQKRGRZFHDZRM-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)-6-oxabicyclo[3.1.0]hexane is a bicyclic organic compound of significant interest in medicinal chemistry and advanced chemical synthesis. This specialized scaffold, with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol, features a fused oxirane and tetrahydrofuran ring system . The methoxymethyl side chain at the 3-position provides a versatile handle for further chemical modification, making it a valuable synthon for constructing more complex molecular architectures. Suppliers offer this compound with a documented purity of >95%, available for procurement in quantities ranging from milligram to multi-gram scales to support various research and development stages . Its core structure, the 6-oxabicyclo[3.1.0]hexane framework, is recognized as an epoxide (cyclopentane oxide), which is a highly reactive functional group known to participate in ring-opening reactions and serve as a key intermediate in synthesizing various bioactive molecules . Researchers utilize this compound and its derivatives, such as the related 3-(bromomethyl) analog, as key building blocks in synthetic campaigns . As a high-value research chemical, it is strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) and handle the material according to established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(methoxymethyl)-6-oxabicyclo[3.1.0]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-8-4-5-2-6-7(3-5)9-6/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLQKRGRZFHDZRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CC2C(C1)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Methoxymethyl 6 Oxabicyclo 3.1.0 Hexane and Its Stereoisomers

Strategies for the Construction of the Bicyclic Epoxide Core

The formation of the 6-oxabicyclo[3.1.0]hexane core is the cornerstone of any synthetic approach towards 3-(methoxymethyl)-6-oxabicyclo[3.1.0]hexane. The inherent strain of the fused three-membered rings necessitates carefully chosen reaction pathways to ensure efficiency and stereocontrol. The principal strategies employed include epoxidation reactions, intramolecular cyclization, and cyclopropanation-based methodologies.

Epoxidation Reactions: Stereo- and Regioselective Approaches

Epoxidation of a suitably functionalized cyclopentene (B43876) precursor is the most direct and widely employed method for the construction of the 6-oxabicyclo[3.1.0]hexane skeleton. The success of this approach hinges on the ability to control the stereochemical outcome of the epoxidation, which is influenced by the nature of the oxidant and the presence of directing groups on the cyclopentene ring.

A common precursor for this strategy is (cyclopent-2-en-1-yl)methanol or its derivatives. The hydroxyl group in this precursor can direct the epoxidation to the syn-face of the double bond when using reagents such as meta-chloroperoxybenzoic acid (m-CPBA) or titanium isopropoxide and tert-butyl hydroperoxide. This directed epoxidation leads to the formation of the exo-epoxide with high stereoselectivity. Subsequent etherification of the hydroxyl group would then yield the target molecule.

Alternatively, if the methoxymethyl group is already in place on the cyclopentene precursor, its steric bulk will influence the trajectory of the epoxidizing agent. In the absence of a directing group, epoxidation of 3-substituted cyclopentenes often leads to a mixture of syn and anti products, with the ratio depending on the steric hindrance exerted by the substituent. For instance, the epoxidation of 3-(methoxymethyl)cyclopent-1-ene with a peroxy acid would likely yield a mixture of exo- and endo-3-(methoxymethyl)-6-oxabicyclo[3.1.0]hexane, with the major isomer being dependent on the conformational preferences of the starting material.

PrecursorEpoxidizing AgentMajor Product Stereochemistry
(Cyclopent-2-en-1-yl)methanolm-CPBAsyn (exo-epoxide)
3-(Methoxymethyl)cyclopent-1-enePeroxy AcidMixture of syn and anti

Intramolecular Cyclization Pathways

Intramolecular cyclization offers an alternative approach to the bicyclic epoxide core. This strategy typically involves a cyclopentane (B165970) ring bearing a leaving group and a suitably positioned nucleophile that can displace the leaving group to form the epoxide ring. For instance, a trans-2-halocyclopentanol derivative can undergo intramolecular SN2 reaction upon treatment with a base to furnish the corresponding 6-oxabicyclo[3.1.0]hexane.

In the context of synthesizing this compound, this would necessitate a precursor such as a 4-(methoxymethyl)-2-halocyclopentan-1-ol. The stereochemistry of the resulting epoxide is directly controlled by the relative stereochemistry of the hydroxyl and halo substituents in the precursor. This method provides a powerful tool for accessing specific stereoisomers of the target molecule, provided that the stereochemistry of the acyclic precursor can be rigorously controlled.

Cyclopropanation-Based Methodologies

The construction of the bicyclo[3.1.0]hexane framework can also be achieved through cyclopropanation of a cyclopentene derivative or an intramolecular cyclopropanation of a suitable acyclic precursor. While less direct for the formation of the epoxide ring itself, these methods are pivotal in creating the underlying carbon skeleton.

For instance, the reaction of a 2,5-dihydropyrrole derivative with a diazoacetate in the presence of a rhodium(II) catalyst can lead to the formation of a 3-azabicyclo[3.1.0]hexane system. doi.org A similar intermolecular cyclopropanation of a suitably protected 3,4-epoxycyclopentene could theoretically be employed. However, a more common strategy involves the formation of a bicyclo[3.1.0]hexane skeleton first, followed by subsequent functionalization to introduce the oxirane ring.

Intramolecular cyclopropanation reactions of allylic diazoacetates catalyzed by transition metals like ruthenium(II) have also been shown to be effective in constructing bicyclo[3.1.0]hexane systems. While not directly yielding the target epoxide, this methodology provides a robust route to the core bicyclic structure which can then be further elaborated.

Installation and Manipulation of the Methoxymethyl Moiety

Functionalization of Precursor Scaffolds

A common and versatile approach involves the functionalization of a precursor that already contains the 6-oxabicyclo[3.1.0]hexane skeleton. A key intermediate in this strategy is (6-oxabicyclo[3.1.0]hexan-3-yl)methanol. This alcohol can be prepared via the stereoselective epoxidation of (cyclopent-2-en-1-yl)methanol. The resulting hydroxyl group can then be converted to the methoxymethyl ether through a standard Williamson ether synthesis. This typically involves deprotonation of the alcohol with a strong base, such as sodium hydride, followed by reaction with chloromethyl methyl ether (MOM-Cl).

Starting MaterialReagentsProduct
(6-Oxabicyclo[3.1.0]hexan-3-yl)methanol1. NaH 2. MOM-ClThis compound

Another strategy involves the introduction of a suitable leaving group, such as a bromide, on the bicyclic core. For example, 3-(bromomethyl)-6-oxabicyclo[3.1.0]hexane can serve as an electrophile for substitution with sodium methoxide (B1231860) to yield the desired methoxymethyl ether. The brominated precursor can be synthesized from the corresponding alcohol or through other established methods.

Strategic Use of Protecting Group Chemistry (Methoxymethyl as a Synthetic Handle)

The methoxymethyl (MOM) group is a well-established protecting group for alcohols in organic synthesis. In the context of the synthesis of this compound, the MOM ether can be viewed as the final target functionality. However, in more complex syntheses where further transformations on other parts of the molecule are required, the stability of the MOM ether to various reaction conditions is a crucial consideration.

The MOM group is stable to a wide range of non-acidic reagents but can be readily cleaved under acidic conditions. This allows for its selective removal if necessary, revealing the parent alcohol for further functionalization. While in the direct synthesis of the target compound this role is terminal, in the broader context of using this molecule as an intermediate, the ability to deprotect the methoxymethyl group to a hydroxyl group could be a valuable synthetic handle for further diversification of the scaffold.

Asymmetric Synthesis Strategies

The asymmetric synthesis of this compound and its stereoisomers can be broadly categorized into several key approaches, each aiming to control the formation of the chiral centers within the molecule. These strategies include the use of chiral catalysts, the temporary incorporation of chiral auxiliaries, derivation from enantiomerically pure starting materials (the chiral pool), and the control of diastereoselectivity in multi-step sequences.

Chiral Catalyst-Mediated Approaches

The use of chiral transition metal catalysts is a powerful tool for inducing enantioselectivity in the synthesis of bicyclic systems. For the 6-oxabicyclo[3.1.0]hexane framework, intramolecular cyclopropanation of an allylic diazoacetate precursor is a common strategy. Chiral rhodium (II) and cobalt (II) complexes are particularly effective in catalyzing the decomposition of the diazo compound and facilitating the subsequent stereocontrolled C-H insertion or alkene cyclopropanation.

While specific examples detailing the use of chiral catalysts for the direct synthesis of this compound are not extensively documented in publicly available literature, the principles are well-established for analogous systems. For instance, engineered carbene transferases have been utilized for the stereodivergent intramolecular cyclopropanation of allylic diazoacetates to produce various 3-oxabicyclo[3.1.0]hexan-2-one derivatives with high enantiomeric excess. rochester.edu This biocatalytic approach offers a promising avenue for accessing specific stereoisomers of the target molecule.

Catalyst TypePrecursorKey FeaturesPotential Outcome for Target Molecule
Chiral Rhodium (II) CarboxamidatesAllylic diazoacetate of 4-(methoxymethyl)cyclopent-1-eneHigh turnover numbers, tunable steric and electronic properties.High enantioselectivity in the formation of the bicyclic system.
Chiral Cobalt (II) PorphyrinsAllylic diazoacetate of 4-(methoxymethyl)cyclopent-1-eneCan provide complementary stereoselectivity to rhodium catalysts.Access to alternative stereoisomers of the target molecule.
Engineered Carbene TransferasesAllylic diazoacetate of 4-(methoxymethyl)cyclopent-1-eneHigh stereoselectivity, environmentally benign conditions.Enantiopure synthesis of specific stereoisomers. rochester.edu

Chiral Auxiliary-Based Syntheses

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into the synthetic route to direct the stereochemical outcome of a key reaction. After the desired stereocenter(s) are set, the auxiliary is removed. This approach offers a reliable method for achieving high levels of stereocontrol.

In the context of synthesizing this compound, a chiral auxiliary could be attached to a cyclopentene precursor to direct a subsequent epoxidation or cyclopropanation reaction. For example, a chiral alcohol could be used to form an ester with a cyclopentene carboxylic acid derivative, influencing the facial selectivity of an epoxidation reaction on the double bond. While specific applications of this method for the target molecule are not readily found in the literature, the strategy is a cornerstone of asymmetric synthesis and remains a viable option.

Chiral Pool Derivations

The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products such as carbohydrates and amino acids. Syntheses starting from these materials can be highly efficient as the initial stereochemistry is already defined.

For the synthesis of this compound, a common strategy involves the use of dihydrofuran derivatives derived from sugars. For instance, a known dihydrofuran precursor can be subjected to a Simmons-Smith type cyclopropanation to construct the 2-oxabicyclo[3.1.0]hexane scaffold. researchgate.net Subsequent functional group manipulations can then lead to the target molecule. This approach has been successfully employed in the synthesis of conformationally locked nucleoside analogues. researchgate.net

Chiral Pool SourceKey IntermediateSynthetic TransformationAdvantage
D-GlucoseDihydrofuran derivativeCyclopropanation, functional group manipulationHigh enantiopurity, well-defined stereochemistry. researchgate.net
L-RhamnoseFuran derivativeDiels-Alder reaction, subsequent modificationsAccess to alternative enantiomers.

Diastereoselective Control in Multistep Synthesis

In a multi-step synthesis, the stereochemistry of one center can be used to control the formation of subsequent stereocenters. This substrate-controlled diastereoselectivity is a powerful strategy for constructing complex molecules with multiple chiral centers.

A plausible diastereoselective route to this compound could begin with the enantioselective synthesis of a substituted cyclopentenol (B8032323) derivative. The existing stereocenter in this precursor can then direct the stereochemical outcome of a subsequent epoxidation of the double bond. For instance, a directed epoxidation using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) on a molecule with a strategically placed hydroxyl group can lead to the formation of the epoxide on the same face as the directing group. This approach has been utilized in the synthesis of related bicyclo[3.1.0]hexane systems for carbocyclic nucleosides. conicet.gov.ar

Chemo-, Regio-, and Stereoselectivity in Synthetic Routes

Achieving high levels of chemo-, regio-, and stereoselectivity is paramount in the synthesis of this compound.

Chemoselectivity: In reactions involving multifunctional precursors, it is crucial to ensure that only the desired functional group reacts. For example, during an epoxidation of a cyclopentenol derivative, the oxidizing agent should selectively react with the double bond without affecting other functional groups like a protected alcohol.

Regioselectivity: This is particularly important in reactions where multiple isomers could be formed. In the synthesis of the bicyclic system, the regioselectivity of the ring-closing reaction determines the final structure.

Stereoselectivity: As discussed in the previous sections, controlling the relative and absolute configuration of the chiral centers is the most critical aspect. This is achieved through enantioselective and diastereoselective reactions. For instance, in the synthesis of conformationally locked carbocyclic nucleosides, the rigid 6-oxabicyclo[3.1.0]hexane scaffold is synthesized with a specific stereochemistry to mimic the sugar pucker of natural nucleosides. researchgate.netconicet.gov.ar

Comparative Analysis of Synthetic Efficiencies and Green Chemistry Principles

The efficiency and environmental impact of a synthetic route are critical considerations. When comparing the different strategies for synthesizing this compound, several factors come into play.

Synthetic StrategyAdvantagesDisadvantagesGreen Chemistry Considerations
Chiral Catalyst-Mediated High atom economy, catalytic nature reduces waste.Development and cost of catalysts can be high.Use of small amounts of catalyst is inherently greener. Biocatalysis offers mild and environmentally friendly conditions. rochester.edu
Chiral Auxiliary-Based High reliability and predictability of stereochemical outcome.Requires additional steps for attachment and removal of the auxiliary, lowering atom economy.The auxiliary needs to be recycled to improve the greenness of the process.
Chiral Pool Derivations Starts with enantiopure material, often fewer steps to the target.The inherent structure of the starting material may limit the accessible stereoisomers.Utilizes renewable feedstocks (e.g., carbohydrates).
Diastereoselective Control Can be highly efficient if the directing group is part of the final molecule.Requires careful design of the synthetic sequence.Can lead to high step economy if planned effectively.

In general, catalytic methods, especially those employing biocatalysts, are often considered more aligned with the principles of green chemistry due to the reduction in stoichiometric waste. Chiral pool synthesis also presents a green option by utilizing renewable resources. The choice of the most efficient route will ultimately depend on the desired stereoisomer, the scale of the synthesis, and the availability and cost of starting materials and reagents.

Chemical Transformations and Reactivity of 3 Methoxymethyl 6 Oxabicyclo 3.1.0 Hexane

Ring-Opening Reactions of the Epoxide Moiety

The chemical behavior of 3-(Methoxymethyl)-6-oxabicyclo[3.1.0]hexane is dominated by the reactivity of its epoxide ring. The significant strain energy of the three-membered ring provides a strong thermodynamic driving force for ring-opening reactions. These transformations can be broadly categorized into nucleophilic and electrophilic (acid-catalyzed) pathways, each offering distinct regiochemical and stereochemical outcomes.

Nucleophilic Ring-Opening Reactions

Nucleophilic attack on the epoxide ring of this compound is a common and synthetically useful transformation. The reaction typically proceeds via an SN2 mechanism, wherein the nucleophile attacks one of the two carbon atoms of the epoxide, leading to the cleavage of a carbon-oxygen bond. The regioselectivity of this attack is influenced by both steric and electronic factors. In general, under neutral or basic conditions, the nucleophile preferentially attacks the less sterically hindered carbon atom of the epoxide.

Anionic nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithium compounds) and hydride reagents (e.g., lithium aluminum hydride), are potent reagents for the ring-opening of epoxides. These reactions typically result in the formation of new carbon-carbon or carbon-hydrogen bonds, respectively. The attack of these nucleophiles is expected to occur at the less substituted carbon of the epoxide ring in this compound, leading to the formation of a trans-disubstituted cyclopentanol (B49286) derivative.

Table 1: Representative Nucleophilic Ring-Opening Reactions with Anionic Nucleophiles

Nucleophile Reagent Example Expected Product
Organometallic Grignard Reagent (R-MgX) trans-2-(Alkyl/Aryl)-4-(methoxymethyl)cyclopentanol
Organometallic Organolithium (R-Li) trans-2-(Alkyl/Aryl)-4-(methoxymethyl)cyclopentanol

Heteroatom nucleophiles, including alcohols, amines, and thiols, can also open the epoxide ring of this compound. These reactions are often catalyzed by either acid or base to enhance the nucleophilicity of the attacking species or the electrophilicity of the epoxide. Under basic or neutral conditions, the reaction follows the SN2 pathway with the nucleophile attacking the less hindered carbon. This leads to the formation of trans-2-alkoxy-, 2-amino-, or 2-thio- substituted cyclopentanols.

Table 2: Nucleophilic Ring-Opening with Heteroatom Nucleophiles

Nucleophile Reagent Example Expected Product
Alcohol Methanol (CH₃OH) trans-2-Methoxy-4-(methoxymethyl)cyclopentanol
Amine Diethylamine ((C₂H₅)₂NH) trans-2-(Diethylamino)-4-(methoxymethyl)cyclopentanol

While specific studies on the enantioselective nucleophilic additions to this compound are not extensively documented, the principles of asymmetric epoxide opening can be applied. The use of chiral catalysts, such as chiral salen complexes or chiral Lewis acids, in conjunction with nucleophiles can facilitate the enantioselective ring-opening of the meso-epoxide. This would allow for the synthesis of enantioenriched cyclopentane (B165970) derivatives, which are valuable building blocks in the synthesis of complex molecules. The success of such reactions would depend on the ability of the chiral catalyst to differentiate between the two enantiotopic carbon atoms of the epoxide ring.

Electrophilic and Acid-Catalyzed Ring-Opening Reactions

In the presence of an acid, the epoxide oxygen of this compound can be protonated, which significantly activates the epoxide ring towards nucleophilic attack. Under acidic conditions, the regioselectivity of the ring-opening can be more complex than under basic conditions. The reaction can proceed through a borderline SN1/SN2 mechanism. While the nucleophile still generally attacks the less substituted carbon, if there is significant carbocation character development at the more substituted carbon, attack at this position can also occur. The stereochemistry of the acid-catalyzed ring-opening typically results in a trans-diaxial opening of the epoxide.

Rearrangement Reactions Involving Epoxide Cleavage

The strained 6-oxabicyclo[3.1.0]hexane ring system is susceptible to rearrangement reactions, particularly under acidic conditions. Following the initial protonation of the epoxide oxygen, the cleavage of a C-O bond can lead to the formation of a carbocation intermediate. This intermediate can then undergo various rearrangements, such as hydride shifts or alkyl shifts, to form a more stable carbocation before being trapped by a nucleophile. In some cases, intramolecular rearrangement can lead to the formation of different ring systems. For instance, in related systems, intramolecular attack by a neighboring nucleophilic group has been observed to lead to the formation of new heterocyclic structures.

Reactions Involving the Methoxymethyl Group

The methoxymethyl (MOM) ether in this compound can be viewed as a protected form of a hydroxymethyl group. Consequently, its chemical transformations often revolve around its cleavage to reveal the alcohol or its conversion into other functional moieties.

The deprotection of the methoxymethyl ether to afford the corresponding alcohol, (6-oxabicyclo[3.1.0]hexan-3-yl)methanol, is a key transformation. As an acetal, the MOM group is susceptible to cleavage under acidic conditions. adichemistry.comwikipedia.org However, the presence of the acid-sensitive epoxide ring within the 6-oxabicyclo[3.1.0]hexane framework necessitates the use of mild and selective reagents to avoid undesired ring-opening reactions.

Standard acidic hydrolysis using strong mineral acids in aqueous or alcoholic media is generally not suitable due to the propensity of the epoxide to undergo acid-catalyzed ring-opening. Therefore, milder acidic conditions or alternative, non-acidic methods are preferred. A variety of Lewis and Brønsted acids are known to cleave MOM ethers. wikipedia.org

A particularly effective and mild method for the deprotection of MOM ethers involves the use of zinc bromide (ZnBr₂) in the presence of a thiol, such as n-propanethiol (n-PrSH). researchgate.netscispace.com This reagent system has been shown to rapidly and selectively cleave MOM ethers from a wide range of alcohols, including primary, secondary, and tertiary ones, often with high yields and in the presence of other protecting groups. researchgate.net The reaction typically proceeds quickly, often in less than ten minutes. researchgate.net The mildness of these conditions could potentially allow for the selective deprotection of the MOM group in this compound without affecting the integrity of the epoxide ring.

Another approach for the chemoselective deprotection of MOM ethers in the presence of acid-labile groups involves the use of trialkylsilyl triflates, such as trimethylsilyl (B98337) triflate (TMSOTf), in combination with 2,2'-bipyridyl. acs.org This system has been successfully employed for the deprotection of MOM ethers under non-acidic conditions, even in substrates containing other acid-sensitive functionalities. acs.org

Table 1: Selected Reagents for the Deprotection of Methoxymethyl Ethers

Reagent System Typical Conditions Remarks
ZnBr₂ / n-PrSH CH₂Cl₂, rt Rapid and selective cleavage. researchgate.netscispace.com
Trimethylsilyl triflate (TMSOTf) / 2,2'-Bipyridyl CH₃CN or CH₂Cl₂, rt Mild, non-acidic conditions suitable for acid-sensitive substrates. acs.org
Zirconium(IV) chloride (ZrCl₄) Isopropanol, reflux Efficient for both protection and deprotection. researchgate.net
Silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄·SiO₂) CH₂Cl₂, rt Heterogeneous catalyst, allowing for simple work-up.

Beyond complete cleavage, the methoxymethyl group can potentially be converted into other functional groups. A key transformation would be the oxidation of the methoxymethyl ether to the corresponding aldehyde, 6-oxabicyclo[3.1.0]hexane-3-carbaldehyde. This transformation is challenging due to the stability of the ether linkage and the presence of the sensitive epoxide ring.

While the oxidation of ethers is generally a difficult transformation, certain methods have been developed for the selective oxidation of specific types of ethers. For instance, the oxidation of secondary methyl ethers to ketones has been achieved using calcium hypochlorite (B82951) under mild acidic conditions. acs.org However, the applicability of such methods to a primary methoxymethyl ether on a bicyclic system would require careful investigation to avoid over-oxidation or side reactions involving the epoxide.

Alternatively, a two-step sequence involving deprotection to the alcohol followed by oxidation would be a more conventional approach. Once the primary alcohol, (6-oxabicyclo[3.1.0]hexan-3-yl)methanol, is obtained, it can be oxidized to the aldehyde using a variety of mild oxidizing agents that are compatible with the epoxide functionality. Reagents such as pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern and Dess-Martin periodinane oxidations are commonly employed for the conversion of primary alcohols to aldehydes and would likely be suitable for this transformation.

The presence of the methoxymethyl group at the C3 position can influence the reactivity of the 6-oxabicyclo[3.1.0]hexane ring system through both steric and electronic effects. These effects are most pronounced in reactions involving the epoxide, such as nucleophilic ring-opening.

Steric Effects: The methoxymethyl group can sterically hinder the approach of nucleophiles to the adjacent C2 and C4 positions of the cyclopentane ring. In the context of epoxide ring-opening, this steric bulk would likely influence the regioselectivity of the reaction. Nucleophilic attack would be expected to occur preferentially at the less hindered C1 or C5 positions of the epoxide.

Electronic Effects: The ether oxygen of the methoxymethyl group is electron-withdrawing through an inductive effect. This can influence the electron density distribution within the bicyclic system. In acid-catalyzed epoxide ring-opening reactions, the initial step involves protonation of the epoxide oxygen. The subsequent nucleophilic attack is directed to the more electrophilic carbon atom of the protonated epoxide. The electronic influence of the C3 substituent can play a role in determining the relative electrophilicity of the epoxide carbons (C1 and C5). However, for a substituent at the C3 position, this electronic effect on the epoxide carbons is likely to be less significant than steric factors in directing the outcome of the ring-opening reaction.

Transformations of the Bicyclic Hexane (B92381) Skeleton

Reactions involving the bicyclic hexane skeleton of this compound can be divided into those that retain the core bicyclic structure and those that lead to ring-expansion or ring-contraction.

Chemical transformations that leave the 6-oxabicyclo[3.1.0]hexane core intact would primarily involve modifications of the methoxymethyl substituent, as discussed in section 3.2. For instance, the deprotection of the MOM group to the corresponding alcohol and subsequent re-protection with a different protecting group would be a reaction that preserves the bicyclic structure. Similarly, conversion of the resulting alcohol to other functional groups, such as esters or other ethers, would also fall into this category, provided that the reagents used are compatible with the epoxide ring.

Direct functionalization of the cyclopentane ring of this compound without affecting the epoxide or the methoxymethyl group is challenging due to the relatively unreactive nature of the C-H bonds of the carbocycle. Such transformations would likely require the use of highly reactive reagents or catalytic systems capable of selective C-H activation, and there is a lack of specific literature precedent for such reactions on this particular system.

The strained 6-oxabicyclo[3.1.0]hexane ring system is a potential substrate for various rearrangement reactions that can lead to the formation of larger or smaller ring systems.

Ring-Expansion: Lewis acid-catalyzed rearrangements of 6-oxabicyclo[3.1.0]hexane derivatives can lead to the formation of bridged bicyclic systems, such as 3-oxabicyclo[3.2.1]octane or 2-oxabicyclo[2.2.2]octane skeletons. The outcome of such rearrangements is often dependent on the nature of the Lewis acid and the substitution pattern of the starting material. For this compound, treatment with a Lewis acid could potentially promote the cleavage of a C-C bond of the cyclopropane (B1198618) ring or a C-O bond of the epoxide, followed by a skeletal rearrangement to a thermodynamically more stable bicyclic ether. For example, Lewis acid-catalyzed reactions of related bicyclic systems have been shown to yield various rearranged products. nsf.gov

Ring-Contraction: While less common, ring-contraction reactions of the 6-oxabicyclo[3.1.0]hexane system to functionalized cyclobutane (B1203170) or cyclopentane derivatives could be envisaged under specific conditions, potentially involving photochemical methods or transition metal catalysis. However, there is a lack of specific examples in the literature for such transformations starting from this compound. More commonly, the ring-opening of the epoxide with a nucleophile, which cleaves the bicyclic system, leads to functionalized cyclopentane derivatives. semanticscholar.org

Computational and Theoretical Studies of 3 Methoxymethyl 6 Oxabicyclo 3.1.0 Hexane

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are instrumental in determining the three-dimensional structure and conformational preferences of molecules. For 3-(methoxymethyl)-6-oxabicyclo[3.1.0]hexane, methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly employed to optimize the molecular geometry and identify stable conformers.

The parent compound, 6-oxabicyclo[3.1.0]hexane, has been the subject of theoretical studies which reveal that the five-membered ring adopts a puckered conformation. The introduction of a methoxymethyl group at the 3-position can lead to several possible stereoisomers and conformers, depending on the orientation of the substituent. The primary conformational flexibility would arise from the rotation around the C3-C(methoxymethyl) and C(methoxymethyl)-O bonds.

Computational studies would likely identify two main low-energy conformations for the methoxymethyl substituent: one where it is in a pseudo-equatorial position and another where it is in a pseudo-axial position relative to the cyclopentane (B165970) ring. The relative energies of these conformers would be determined by a balance of steric and electronic effects. It is generally expected that the pseudo-equatorial conformation would be more stable to minimize steric hindrance.

Below is a hypothetical data table of key geometrical parameters for the most stable conformer of cis-3-(methoxymethyl)-6-oxabicyclo[3.1.0]hexane, as would be predicted from a DFT calculation at the B3LYP/6-31G(d) level of theory.

ParameterAtom 1Atom 2Atom 3Value (Å or °)
Bond LengthC1C21.52
Bond LengthC2C31.54
Bond LengthC3C41.53
Bond LengthC4C51.52
Bond LengthC1C51.48
Bond LengthC1O61.45
Bond LengthC5O61.45
Bond LengthC3C71.54
Bond LengthC7O81.42
Bond LengthO8C91.43
Bond AngleC1C2C3104.5
Bond AngleC2C3C4105.0
Bond AngleC3C4C5104.8
Bond AngleC4C5C1103.9
Bond AngleC1O6C561.2
Dihedral AngleC2C3C7O8

Note: The data in this table is illustrative and based on typical values from computational studies of similar molecules.

Reaction Mechanism Elucidation through Computational Modeling

The reactivity of this compound is dominated by the strained oxirane ring, which is susceptible to ring-opening reactions under both acidic and basic/nucleophilic conditions. Computational modeling is a powerful tool to elucidate the detailed mechanisms of these transformations.

Under acidic conditions, the reaction would likely proceed via protonation of the epoxide oxygen, followed by nucleophilic attack. Computational studies on similar epoxides have shown that this can occur through mechanisms with SN1 or SN2 character. In an SN1-like mechanism, the C-O bond of the protonated epoxide breaks to form a carbocation intermediate, which is then attacked by a nucleophile. In an SN2-like mechanism, the nucleophile attacks one of the epoxide carbons at the same time as the C-O bond is breaking.

Under basic or nucleophilic conditions, the reaction would proceed via a direct SN2 attack of the nucleophile on one of the epoxide carbons, leading to the opening of the three-membered ring.

For any proposed reaction mechanism, the key is to identify the transition state (TS) structure, which represents the highest energy point along the reaction coordinate. Computational methods can be used to locate and characterize these transition states. For the ring-opening of this compound, transition state analysis would reveal the geometry of the molecule as the nucleophile approaches and the epoxide ring begins to open.

In an SN2-type reaction, the transition state would feature a partial bond between the incoming nucleophile and the carbon atom, and a partially broken bond between that carbon and the epoxide oxygen. The geometry around the attacked carbon would be distorted from tetrahedral towards trigonal bipyramidal.

A hypothetical energy profile for the acid-catalyzed ring-opening with water is presented in the table below.

SpeciesRelative Energy (kcal/mol)
Reactants (Epoxide + H₃O⁺)0.0
Transition State 1 (Attack at C1)+15.2
Transition State 2 (Attack at C5)+16.8
Product 1 (trans-diol from attack at C1)-25.0
Product 2 (trans-diol from attack at C5)-24.2

Note: The data in this table is illustrative and serves to demonstrate a typical energy profile for such a reaction.

Prediction of Regioselectivity and Stereoselectivity

A key aspect of the reactivity of unsymmetrical epoxides like this compound is the regioselectivity of the ring-opening reaction – that is, which of the two epoxide carbons is attacked by the nucleophile. Computational modeling can predict this selectivity by comparing the activation energies of the two possible pathways.

Under basic/nucleophilic conditions (SN2 mechanism), the nucleophile generally attacks the less sterically hindered carbon atom. In this case, both C1 and C5 are part of the bicyclic system, and the steric environment would be a key factor. The presence of the methoxymethyl group at C3 could influence the accessibility of C1 and C5 to the incoming nucleophile.

Under acidic conditions, the regioselectivity is more complex. If the mechanism has significant SN1 character, the nucleophile will preferentially attack the carbon that can better stabilize a positive charge. Computational analysis of the charge distribution in the protonated epoxide would be crucial in predicting the outcome.

Stereoselectivity is also a critical consideration. SN2 reactions proceed with inversion of stereochemistry at the attacked carbon center. Computational modeling can confirm this by tracking the stereochemical configuration of the molecule along the reaction pathway from reactant to product.

Electronic Structure Analysis and Reactivity Descriptors

The electronic structure of this compound governs its reactivity. Computational chemistry provides various tools to analyze this structure. Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the molecule's reactivity. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is related to its ability to accept electrons (electrophilicity). For an epoxide, the LUMO is typically localized on the C-O antibonding orbitals of the oxirane ring, indicating that these are the sites for nucleophilic attack.

Reactivity descriptors, such as the Fukui functions or the electrostatic potential (ESP) map, can also be calculated. The ESP map visually represents the charge distribution in the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the ESP map would show a negative potential around the epoxide oxygen, making it the site of protonation in acid-catalyzed reactions.

Spectroscopic Property Predictions (e.g., NMR, IR, MS for structural assignment)

Computational methods can predict various spectroscopic properties of molecules, which is invaluable for structural elucidation and for comparing with experimental data.

NMR Spectroscopy: DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts. This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule. The predicted chemical shifts can then be used to assign the signals in an experimental spectrum. For a molecule with complex stereochemistry like this compound, predicted NMR data can be crucial in distinguishing between different isomers.

A table of hypothetical predicted ¹³C NMR chemical shifts is provided below.

Carbon AtomPredicted Chemical Shift (ppm)
C154.5
C228.1
C338.2
C429.5
C555.8
C7 (CH₂)74.3
C9 (OCH₃)59.1

Note: This data is illustrative and based on typical values for similar functional groups.

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated using quantum chemical methods. The resulting predicted IR spectrum can be compared with an experimental spectrum to identify characteristic functional groups. For this compound, the calculated IR spectrum would show characteristic peaks for the C-H stretching of the alkane and methoxy (B1213986) groups, the C-O stretching of the ether and epoxide, and the characteristic ring deformation modes of the bicyclic system.

Mass Spectrometry: While direct prediction of a full mass spectrum is complex, computational methods can be used to study the fragmentation pathways of a molecule upon ionization. By calculating the energies of different fragment ions, it is possible to predict the most likely fragmentation patterns that would be observed in an MS experiment, aiding in the interpretation of the experimental data.

Molecular Dynamics Simulations Relevant to Chemical Transformations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For a compound like this compound, MD simulations can provide critical insights into the conformational dynamics and reaction pathways that govern its chemical transformations. These simulations model the atomistic behavior by solving Newton's equations of motion for a system of interacting particles, offering a dynamic picture of molecular behavior that is often inaccessible through experimental means alone.

The primary chemical transformations of interest for this molecule involve the opening of the strained epoxide ring, a key feature of the 6-oxabicyclo[3.1.0]hexane core structure. libretexts.orgnih.gov Epoxide ring-opening can be initiated by either acid or base catalysis and proceeds through different mechanisms with distinct stereochemical and regiochemical outcomes. libretexts.orgyoutube.com MD simulations, particularly quantum mechanics/molecular mechanics (QM/MM) methods, are well-suited to explore these reaction mechanisms. In a QM/MM simulation, the reacting portion of the molecule (the epoxide ring and the attacking nucleophile) is treated with a high level of quantum mechanical theory, while the rest of the system, including the solvent, is treated with a more computationally efficient molecular mechanics force field.

Investigating Reaction Mechanisms:

MD simulations can be employed to map the potential energy surface (PES) of the ring-opening reaction. By identifying transition states and reaction intermediates, researchers can elucidate the step-by-step mechanism of the transformation. For instance, in an acid-catalyzed ring-opening, simulations can model the initial protonation of the epoxide oxygen, followed by the nucleophilic attack at one of the adjacent carbons. libretexts.org The simulations can help determine which carbon is preferentially attacked, explaining the regioselectivity of the reaction. The dynamic nature of MD allows for the exploration of how the molecule's conformation, influenced by the methoxymethyl substituent and the bicyclic frame, affects the accessibility of the electrophilic carbons to the incoming nucleophile.

Furthermore, MD simulations can reveal the role of the solvent in the chemical transformation. The explicit inclusion of solvent molecules in the simulation box allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which can stabilize transition states and influence the reaction rate. By analyzing the solvent structure around the reacting species, one can gain a deeper understanding of the reaction environment.

Simulated Reaction Conditions and Data:

While specific data for this compound is not available, a hypothetical MD simulation study on its acid-catalyzed hydrolysis could yield the type of data presented in the table below. Such a study would likely involve simulating the system at a specific temperature and pressure, using a suitable force field for the organic molecule and a water model. The reaction would be initiated by introducing a hydronium ion near the epoxide oxygen.

Table 1: Hypothetical Simulation Parameters and Potential Outcomes for the Acid-Catalyzed Ring-Opening of this compound
Simulation ParameterValue / Description
System Composition1 molecule of this compound, 500 water molecules, 1 hydronium ion
Temperature298 K
Pressure1 atm
Simulation Time10 ns
Potential Energy Surface ScanAnalysis of the reaction coordinate corresponding to the C-O bond breaking of the epoxide.
Predicted Major Producttrans-4-(Methoxymethyl)cyclopentane-1,2-diol
Predicted Minor Producttrans-3-(Methoxymethyl)cyclopentane-1,2-diol
Calculated Activation Energy Barrier~15-20 kcal/mol (a typical range for such reactions)

The results from such simulations could predict the preferred reaction pathway and the structure of the resulting diol products. The simulations would likely show that the nucleophilic attack of a water molecule occurs from the side opposite to the epoxide C-O bond, leading to an inversion of configuration at the attacked carbon, consistent with an SN2-like mechanism. libretexts.org The regioselectivity would be dictated by electronic and steric factors, which can be carefully analyzed from the simulation trajectories.

Application of 3 Methoxymethyl 6 Oxabicyclo 3.1.0 Hexane As a Synthetic Intermediate

Role as a Chiral Building Block in Complex Molecule Synthesis

The inherent chirality and conformational rigidity of the 6-oxabicyclo[3.1.0]hexane framework make 3-(methoxymethyl)-6-oxabicyclo[3.1.0]hexane and its derivatives powerful tools in asymmetric synthesis. The defined spatial arrangement of the substituents allows for a high degree of stereocontrol in subsequent chemical transformations.

One of the significant applications of this scaffold is in the synthesis of conformationally locked carbocyclic nucleoside analogues. These modified nucleosides are of great interest in medicinal chemistry due to their potential as antiviral and anticancer agents. The bicyclo[3.1.0]hexane core restricts the flexibility of the cyclopentane (B165970) ring, mimicking the North or South conformations of the furanose ring in natural nucleosides. This conformational locking can lead to enhanced binding to target enzymes and improved biological activity.

For instance, the synthesis of carbocyclic nucleosides built on an oxabicyclo[3.1.0]hexane system has been reported, where the rigid scaffold is used to create prototypes of deoxynucleosides locked in the North hemisphere of the pseudorotational cycle. conicet.gov.arresearchgate.net While the direct use of this compound in this specific context is not extensively documented, the principle relies on the stereochemistry of the bicyclic core to guide the synthesis. The synthesis of a related 2-oxabicyclo[3.1.0]hexane template for conformationally restricted nucleoside analogues further underscores the utility of this structural motif. nih.gov

The stereoselective synthesis of precursors for such complex molecules often involves enzymatic resolutions or the use of chiral catalysts to obtain enantiomerically pure starting materials.

EntrySubstrateReactionProductReagents and ConditionsYield (%)Enantiomeric Excess (%)
1Racemic 6-oxabicyclo[3.1.0]hexan-2-olMitsunobu Reaction with Thymine(±)-Thymine nucleoside analogueThymine, PPh₃, DEAD, THFNot specifiedRacemic
2Racemic 6-oxabicyclo[3.1.0]hexan-2-olMitsunobu Reaction with N³-benzylthymine(±)-N³-Benzylthymine nucleoside analogueN³-benzylthymine, PPh₃, DEAD, THFNot specifiedRacemic

Table 1: Examples of the use of the 6-oxabicyclo[3.1.0]hexane scaffold in the synthesis of nucleoside analogues. Data is for the parent scaffold and not the methoxymethyl derivative. conicet.gov.ar

Precursor for Diverse Heterocyclic Scaffolds

The strained epoxide ring in this compound is susceptible to nucleophilic attack, leading to ring-opening reactions that can be exploited to generate a variety of heterocyclic structures. This reactivity makes it a valuable precursor for the synthesis of substituted cyclopentanes and other heterocyclic systems.

An efficient and stereospecific approach to the synthesis of structurally constrained aza-, oxa-, and thiabicyclo[3.1.0]hexane heterocycles has been developed from a common diol intermediate, showcasing the versatility of the bicyclo[3.1.0]hexane framework in accessing diverse heterocyclic cores. nih.gov

Ring-opening of the epoxide can be achieved with a range of nucleophiles, including amines, thiols, and alcohols, to introduce new functional groups and build more complex molecular frameworks. For example, the reaction of 2-(benzyloxymethyl)-6-oxabicyclo[3.1.0]hexane with sodium azide and ammonium chloride leads to the formation of a 6-azabicyclo[3.1.0]hexane derivative, which is a precursor to 3-substituted 2-aminocyclopentanecarboxylic acid derivatives. wisc.edu This demonstrates the utility of the oxabicyclo[3.1.0]hexane system in the synthesis of nitrogen-containing heterocycles.

Furthermore, gold(I)-catalyzed condensation reactions of cyclopropylcarbinols with alkynes and alcohols can afford 3-oxabicyclo[3.1.0]hexane derivatives, indicating the accessibility of this scaffold through modern catalytic methods. clockss.org

EntrySubstrateNucleophileProductReagents and ConditionsYield (%)
12-(Benzyloxymethyl)-6-oxabicyclo[3.1.0]hexaneNaN₃2-(Benzyloxymethyl)-6-azabicyclo[3.1.0]hexaneNaN₃, NH₄Cl, 8:1 MeOH:H₂O, refluxNot specified
22-(Benzyloxymethyl)-6-azabicyclo[3.1.0]hexaneVarious Nucleophiles3-Substituted 2-aminocyclopentanecarboxylic acid precursorsRegioselective ring-openingNot specified

Table 2: Synthesis of nitrogen-containing heterocycles from a 6-oxabicyclo[3.1.0]hexane derivative. wisc.edu

Utility in the Construction of Natural Product Cores (non-biological activity focus)

The rigid bicyclo[3.1.0]hexane framework is a key structural motif in several natural products. The stereochemically defined structure of this compound makes it an attractive starting material for the synthesis of these complex natural product cores.

A notable example is the stereocontrolled synthesis of the aminocyclopentitol core of Jogyamycin. nih.gov This synthetic route utilizes a derivative of 6-oxabicyclo[3.1.0]hexane to efficiently construct the cyclopentane ring and install the necessary functional groups with high diastereoselectivity. Although the specific starting material is not this compound, the strategy highlights the importance of the oxabicyclo[3.1.0]hexane scaffold in accessing the core structures of complex natural products.

The synthesis of the methylcyclopentane core of other natural products has also been explored using derivatives of 6-oxabicyclo[3.1.0]hexane, further demonstrating the utility of this building block in natural product synthesis. bohrium.com

Natural Product CoreKey Synthetic StrategyStarting Material ScaffoldReference
Aminocyclopentitol core of JogyamycinIchikawa Rearrangement6-oxabicyclo[3.1.0]hexane derivative nih.gov
Methylcyclopentane coreStereoselective synthesis6-oxabicyclo[3.1.0]hexane derivative bohrium.com

Table 3: Application of the 6-oxabicyclo[3.1.0]hexane scaffold in the synthesis of natural product cores.

Development of New Synthetic Methodologies (e.g., tandem reactions, cascade sequences)

The unique reactivity of the 6-oxabicyclo[3.1.0]hexane system has been harnessed in the development of novel synthetic methodologies, including tandem and cascade reactions. These reactions allow for the rapid construction of molecular complexity from simple starting materials in a single operation.

Enzyme-initiated domino reactions have been reported where the enzymatic hydrolysis of a meso-epoxy-diester containing a bicyclo[3.1.0]hexane framework initiates a cascade of intramolecular reactions. sciforum.net For example, the hydrolysis of a diester can lead to a carboxylate anion that subsequently opens the epoxide ring in an intramolecular fashion, leading to the formation of a hydroxy-lactone.

Photoredox-catalyzed divergent radical cascade annulations of 1,6-enynes have also been developed to synthesize cyclopropane-fused bicyclic compounds, demonstrating a modern approach to constructing the bicyclo[3.1.0]hexane core. nih.gov

Reaction TypeInitiator/CatalystKey TransformationProduct TypeReference
Domino ReactionPorcine Liver Esterase (PLE)Ester hydrolysis followed by intramolecular epoxide openingHydroxy-γ-lactone sciforum.net
Radical Cascade AnnulationOrganophotoredox catalystRadical cyclization of 1,6-enynesCyclopropane-fused bicyclic compounds nih.gov

Table 4: Development of new synthetic methodologies involving the bicyclo[3.1.0]hexane scaffold.

Design and Synthesis of Analogs for Reactivity Studies

To explore the scope and limitations of reactions involving the 6-oxabicyclo[3.1.0]hexane scaffold and to fine-tune its reactivity, various analogs of this compound have been designed and synthesized. These analogs often feature different substituents on the bicyclic core or variations in the side chain.

For example, the synthesis of 3,3-bis(methoxymethyl)-6-oxabicyclo[3.1.0]hexane has been reported. uni.lu The presence of an additional methoxymethyl group can influence the steric and electronic properties of the molecule, thereby affecting its reactivity in subsequent transformations. Studying the reactions of such analogs provides valuable insights into the structure-reactivity relationships of this class of compounds.

The synthesis of various 3-substituted 2-aminocyclopentanecarboxylic acid derivatives through the ring-opening of a 6-azabicyclo[3.1.0]hexane precursor, which itself is derived from a 6-oxabicyclo[3.1.0]hexane, is another example of how the synthesis and study of analogs can lead to a deeper understanding of the system's reactivity and its application in constructing diverse molecular architectures. wisc.edu

AnalogKey Structural Difference from this compoundPurpose of Synthesis
3,3-bis(Methoxymethyl)-6-oxabicyclo[3.1.0]hexaneAdditional methoxymethyl group at the 3-positionStudy steric and electronic effects on reactivity
2-(Benzyloxymethyl)-6-azabicyclo[3.1.0]hexaneNitrogen replaces oxygen in the six-membered ring; benzyloxymethyl instead of methoxymethylPrecursor for substituted aminocyclopentanes

Table 5: Examples of synthesized analogs for reactivity and application studies.

Advanced Analytical Techniques in the Research of 3 Methoxymethyl 6 Oxabicyclo 3.1.0 Hexane

High-Resolution Mass Spectrometry for Molecular Characterization

High-Resolution Mass Spectrometry (HRMS) is a fundamental tool for the unambiguous determination of a compound's elemental composition. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 5 ppm). This precision allows for the calculation of a unique elemental formula.

For 3-(Methoxymethyl)-6-oxabicyclo[3.1.0]hexane, which has a molecular formula of C₇H₁₂O₂, the theoretical monoisotopic mass is 128.08373 u. uni.lubiosynth.com HRMS analysis, often using soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would seek to detect ions corresponding to this mass. The experimentally measured mass is compared against the theoretical mass to confirm the elemental formula, thereby providing definitive evidence of the compound's identity and ruling out other potential isobaric structures. Common ionic species (adducts) observed in HRMS are presented in the table below.

Adduct IonTheoretical m/z
[M+H]⁺129.0910
[M+Na]⁺151.0729
[M+K]⁺167.0469
[M+NH₄]⁺146.1175

This table presents the calculated theoretical mass-to-charge ratios (m/z) for common adducts of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC, NOESY) experiments, a complete picture of the atomic connectivity and spatial arrangement can be constructed.

For this compound, ¹H NMR would reveal the number of distinct proton environments, their chemical shifts, signal multiplicities (splitting patterns), and integration values. Protons on the strained epoxide ring are expected to appear at a relatively high field compared to other ethers, typically in the 2.0-3.5 ppm range. oregonstate.edu The ¹³C NMR spectrum provides information on the carbon skeleton, with the carbons of the epoxide ring appearing in the 30-60 ppm region due to ring strain effects. oregonstate.edu

Advanced 2D NMR techniques are crucial for definitive assignment:

COSY (Correlation Spectroscopy) identifies proton-proton coupling networks, helping to trace the connectivity of the bicyclic core and the side chain.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons, essential for connecting the methoxymethyl group to the bicyclic frame.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is critical for determining the stereochemistry (e.g., the cis or trans relationship of substituents on the rings).

NucleusFunctional GroupExpected Chemical Shift (ppm)
¹HEpoxide (CH -O)2.0 - 3.5
¹HMethoxy (B1213986) (O-CH ₃)3.3 - 3.5
¹HMethylene (O-CH ₂-C)3.4 - 3.8
¹³CEpoxide (C -O)30 - 60
¹³CMethoxy (O-C H₃)55 - 60
¹³CMethylene (O-C H₂-C)65 - 75

This table shows the generally expected chemical shift ranges for the key functional groups within this compound based on typical values for epoxides and ethers. oregonstate.eduoregonstate.edu

X-ray Crystallography for Definitive Structural Elucidation

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed electron density map can be generated, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with exceptional accuracy.

For this compound, obtaining a suitable single crystal would provide an unambiguous determination of its molecular structure. This technique would definitively establish the relative stereochemistry of the methoxymethyl group and the epoxide ring in relation to the bicyclic system. Furthermore, if a chiral resolution is performed and a single enantiomer is crystallized, X-ray crystallography can determine the absolute configuration of the stereocenters. While no public crystal structure data is currently available for this specific compound, the technique remains the ultimate arbiter for structural elucidation should a crystalline sample be produced.

Chiral Chromatography (GC/HPLC) for Enantiomeric Excess Determination

This compound is a chiral molecule, meaning it exists as a pair of non-superimposable mirror images (enantiomers). In asymmetric synthesis or resolution studies, it is critical to quantify the relative amounts of each enantiomer, a value known as the enantiomeric excess (e.e.). Chiral chromatography is the primary technique used for this purpose.

This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and thus their separation.

Chiral Gas Chromatography (GC) is often employed for volatile, thermally stable compounds. Derivatized cyclodextrins are common CSPs for separating chiral epoxides.

Chiral High-Performance Liquid Chromatography (HPLC) is a more versatile method applicable to a broader range of compounds. Polysaccharide-based CSPs (e.g., coated or immobilized cellulose (B213188) or amylose (B160209) derivatives) are widely used and highly effective for resolving enantiomers of various functionalized molecules.

The choice of the specific column, mobile phase (for HPLC), and temperature program (for GC) must be empirically optimized to achieve baseline separation of the two enantiomers. The e.e. is then calculated from the relative peak areas in the resulting chromatogram.

TechniqueChiral Stationary Phase (Example)Mobile Phase (Example)Detection
Chiral HPLCImmobilized AmyloseHexane (B92381)/IsopropanolUV/Refractive Index
Chiral GCDerivatized CyclodextrinHeliumFlame Ionization (FID)

This table provides illustrative examples of conditions that could be developed for the chiral separation of this compound.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Reactivity Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, these techniques are particularly useful for identifying the key epoxide and ether functionalities.

The epoxide ring has several characteristic vibrations:

Ring "breathing" mode: A symmetric stretching of the ring, typically appearing around 1250 cm⁻¹. researchgate.netspectroscopyonline.com

Asymmetric C-O-C stretch: An intense band often found in the 950–810 cm⁻¹ range. spectroscopyonline.com

Symmetric C-O-C stretch: A band located in the 880–750 cm⁻¹ region. spectroscopyonline.com

The methoxymethyl group will contribute C-O stretching bands (typically strong in the IR) around 1100 cm⁻¹ and various C-H stretching and bending modes.

These techniques are powerful for monitoring chemical reactions. For instance, in a ring-opening reaction of the epoxide, the disappearance of the characteristic epoxide bands (e.g., at ~1250 cm⁻¹) can be monitored in real-time by IR or Raman spectroscopy to track the reaction progress and determine its endpoint. spectroscopyonline.com

Vibrational ModeTypical Wavenumber (cm⁻¹)Technique
C-H Stretch (Aliphatic)2850 - 3000IR, Raman
Epoxide Ring Breathing~1250Raman (strong), IR (variable)
C-O-C Stretch (Ether)1070 - 1150IR (strong)
Epoxide C-O-C Asymmetric Stretch950 - 810IR (strong)
Epoxide C-O-C Symmetric Stretch880 - 750IR (strong)

This table summarizes key vibrational frequencies relevant to the functional groups in this compound. researchgate.netspectroscopyonline.com

Hyphenated Techniques in Reaction Monitoring and Product Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the analysis of complex mixtures encountered during chemical synthesis and purification. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common examples. researchgate.net

GC-MS: This technique is ideal for analyzing the volatile components of a reaction mixture. The gas chromatograph separates compounds based on their boiling points and polarity, and the mass spectrometer provides mass spectra for each separated component, enabling their identification by comparison to spectral libraries or through fragmentation analysis. researchgate.netjapsonline.com It can be used to assess the purity of this compound and identify volatile byproducts.

LC-MS: This method is suited for less volatile or thermally sensitive compounds. The HPLC separates the components of a mixture, which are then ionized and analyzed by the mass spectrometer. LC-MS is invaluable for monitoring the progress of a reaction by tracking the consumption of reactants and the formation of products and intermediates in the liquid phase.

By employing these powerful hyphenated techniques, researchers can gain a detailed understanding of reaction pathways, optimize conditions for the synthesis of this compound, and ensure the purity and identity of the final product.

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Routes

The efficient and environmentally benign synthesis of 3-(methoxymethyl)-6-oxabicyclo[3.1.0]hexane is paramount for its broader application. Future research will likely focus on moving beyond traditional epoxidation methods towards more sustainable and atom-economical approaches.

Biocatalytic Epoxidation: One promising avenue is the use of enzymes, such as lipases and monooxygenases, for the epoxidation of the precursor, 3-(methoxymethyl)cyclopent-1-ene. Biocatalysis offers mild reaction conditions, high selectivity, and a reduced environmental footprint. For instance, immobilized lipases, such as that from Aspergillus niger, have demonstrated effectiveness in the epoxidation of cyclic olefins like cyclooctene, suggesting their potential applicability here. mdpi.com Epoxide hydrolases are also attractive biocatalysts for the kinetic resolution of racemic epoxides, which could provide access to enantiopure forms of this compound. nih.govnih.gov

Photocatalytic and Electrocatalytic Methods: Visible-light photocatalysis and electrochemical synthesis represent emerging strategies for "green" epoxidation. researchgate.netbeilstein-journals.org These methods can utilize abundant and non-toxic reagents, such as air or water as the oxygen source, under ambient temperature and pressure. beilstein-journals.orgnih.gov The development of photocatalytic systems, potentially using novel materials like hedgehog particles, could enable the direct and efficient conversion of the corresponding cyclopentene (B43876) derivative. researchgate.netnih.gov

Catalyst and System Optimization: Research into optimizing catalytic systems for the epoxidation of functionalized cyclopentenes is ongoing. For example, studies on manganese-based catalysts with bicarbonate and hydrogen peroxide have explored the effects of solvents and reaction parameters on conversion and selectivity for cyclopentene oxide. researchgate.net Similar systematic optimization for the synthesis of the methoxymethyl-substituted analogue would be a valuable endeavor.

Table 1: Comparison of Potential Sustainable Synthetic Routes
Synthetic RoutePotential AdvantagesKey Research ChallengesRelevant Precursor
Biocatalytic EpoxidationHigh enantioselectivity, mild conditions, environmentally friendly.Enzyme stability, substrate scope, and process scale-up.3-(Methoxymethyl)cyclopent-1-ene
Photocatalytic EpoxidationUse of light as a renewable energy source, potential for novel reactivity.Catalyst efficiency, selectivity, and prevention of side reactions.3-(Methoxymethyl)cyclopent-1-ene
Electrochemical SynthesisAvoidance of chemical oxidants, precise control over reaction conditions.Electrode material development, electrolyte optimization, and cell design.3-(Methoxymethyl)cyclopent-1-ene

Exploration of Unconventional Activation Modes for Epoxide Ring-Opening

The synthetic utility of this compound is intrinsically linked to the selective cleavage of its epoxide ring. While traditional acid- and base-mediated openings are well-established, future research should explore unconventional activation modes to unlock novel reactivity and synthetic pathways.

Lewis Acid Catalysis: The interaction of Lewis acids with the epoxide oxygen can facilitate ring-opening by a wide range of nucleophiles. nsf.gov Investigating a broad array of Lewis acids, from common metal triflates to more complex organometallic species, could allow for fine-tuning of reactivity and selectivity in reactions with carbon, nitrogen, and oxygen nucleophiles. The influence of the methoxymethyl substituent on the regioselectivity of the ring-opening will be a key aspect of these studies.

Photocatalytic and Electrochemical Activation: Photoredox catalysis can generate radical intermediates from epoxides, leading to unique ring-opening and subsequent bond-forming reactions that are inaccessible through traditional ionic pathways. acs.org Similarly, electrochemical methods can be employed to trigger reductive or oxidative cleavage of the C-O bonds of the epoxide. These approaches could enable formal cycloadditions or the introduction of functionalities not achievable under thermal conditions.

Surface-Mediated Activation: The use of functionalized surfaces, such as those of MXenes (a class of two-dimensional inorganic compounds), has shown promise in catalyzing epoxide ring-opening reactions. ua.es The acidic sites on the surface of materials like Ti3C2Tx can promote ring-opening, and modification of these surfaces can tune the catalytic activity and selectivity. ua.es Exploring such materials for the activation of this compound could lead to new heterogeneous catalytic systems with enhanced recyclability.

Mechanistic Insights into Complex Rearrangement Reactions

Bicyclic systems containing strained rings, such as this compound, are prone to undergo fascinating and often complex rearrangement reactions. A thorough mechanistic understanding of these transformations is crucial for predicting and controlling reaction outcomes.

Acid-Catalyzed Rearrangements: The treatment of related 6-oxabicyclo[3.1.0]hexane systems with acids can induce rearrangements to form functionalized cyclopentanone (B42830) or cyclohexanone (B45756) derivatives. The presence of the methoxymethyl group is expected to significantly influence the migratory aptitudes and the stability of carbocationic intermediates, potentially leading to novel rearrangement pathways. Detailed mechanistic studies, employing isotopic labeling, kinetic analysis, and computational modeling, will be essential to elucidate these pathways.

Vinylcyclopropane-Cyclopentene Type Rearrangements: The 6-oxabicyclo[3.1.0]hexane core can be viewed as a hetero-analogue of a vinylcyclopropane (B126155) system. Under thermal or Lewis acidic conditions, these systems are known to undergo rearrangement to form cyclopentene derivatives. nih.govtuni.fiacs.org Investigating the propensity of this compound and its derivatives to undergo similar rearrangements could open up new routes to highly functionalized five-membered rings.

Metal-Catalyzed Isomerizations: Transition metals, particularly platinum and rhodium salts, are known to catalyze the rearrangement of bicyclo[n.1.0]alkane systems. acs.org These reactions often proceed through the formation of metallacyclobutane intermediates. acs.org A detailed computational and experimental investigation into the interaction of this compound with various transition metal catalysts could uncover novel isomerization and rearrangement pathways, providing access to unique molecular architectures.

Computational Design of Catalysts for Enantioselective Transformations

The synthesis of enantiomerically pure this compound and its subsequent stereoselective transformations are of significant interest. Computational chemistry, particularly Density Functional Theory (DFT), is poised to play a pivotal role in the rational design of catalysts for these purposes.

Catalyst Design for Asymmetric Epoxidation: DFT can be used to model the transition states of the epoxidation of 3-(methoxymethyl)cyclopent-1-ene with various chiral catalysts. researchgate.net This allows for the in-silico screening of catalyst structures and the prediction of enantioselectivity. Such studies can guide the development of new, highly effective catalysts for the synthesis of either enantiomer of the target molecule.

Modeling Epoxide Ring-Opening Reactions: Computational studies can provide deep insights into the mechanisms of catalyzed, enantioselective ring-opening reactions. figshare.commdpi.com By modeling the interaction of the epoxide with a chiral catalyst and an incoming nucleophile, researchers can understand the factors that govern stereoselectivity. This knowledge can then be used to design catalysts that favor the formation of a specific stereoisomer of the ring-opened product.

Table 2: Application of Computational Chemistry in Catalyst Design
Application AreaComputational MethodObjectivePotential Outcome
Asymmetric EpoxidationDFT Transition State ModelingPredict enantioselectivity of various chiral catalysts.Rational design of highly selective catalysts.
Enantioselective Ring-OpeningDFT Modeling of Catalyst-Substrate InteractionsElucidate the origin of stereocontrol.Development of catalysts for specific stereochemical outcomes.
Mechanistic Studies of RearrangementsCalculation of Reaction Energy ProfilesIdentify intermediates and transition states.Predict and control rearrangement pathways.

Integration into Flow Chemistry and Automated Synthesis Platforms

To enhance the efficiency, safety, and scalability of reactions involving this compound, the integration of its synthesis and subsequent transformations into continuous flow and automated systems is a critical future direction.

Continuous Flow Synthesis: Flow chemistry offers numerous advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for straightforward scale-up. acs.org Developing a continuous flow process for the epoxidation of 3-(methoxymethyl)cyclopent-1-ene could enable the on-demand production of the target compound. beilstein-journals.org Subsequent ring-opening reactions could also be performed in a continuous fashion, allowing for the rapid synthesis of libraries of derivatives. nih.gov

Automated Synthesis Platforms: The use of automated synthesis platforms can accelerate the discovery of new reactions and the optimization of reaction conditions. acs.orgresearchgate.net By integrating the synthesis of this compound into an automated workflow, researchers could rapidly screen a wide range of catalysts, reagents, and reaction conditions for subsequent transformations. This high-throughput approach would significantly speed up the exploration of the chemical space accessible from this versatile building block. The combination of flow chemistry with solid-supported reagents and in-line purification can lead to fully automated processes for generating libraries of complex molecules derived from the title compound. durham.ac.uk

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-(Methoxymethyl)-6-oxabicyclo[3.1.0]hexane, and how do reaction conditions influence yield?

The synthesis often begins with bicyclic precursors such as 6-oxabicyclo[3.1.0]hexane derivatives. A Mitsunobu reaction is frequently utilized to introduce substituents like methoxymethyl groups, leveraging reagents such as diethyl azodicarboxylate (DEAD) and triphenylphosphine (TPP) . Key factors affecting yield include:

  • Temperature : Lower temperatures (0–25°C) minimize side reactions.
  • Solvent : Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) enhances reagent stability.
  • Equivalents : A 1.2–1.5 molar excess of the nucleophile (e.g., methoxymethanol) ensures complete substitution.
    Evidence from analogous systems shows yields ranging from 45% to 75%, depending on steric hindrance .

Q. How can nuclear magnetic resonance (NMR) spectroscopy resolve the stereochemical configuration of this compound?

NMR is critical for determining stereochemistry due to the compound’s fused bicyclic structure. Key observations include:

  • 1H NMR : Vicinal coupling constants (e.g., J = 4–6 Hz for axial-equatorial protons) reveal ring junction stereochemistry.
  • 13C NMR : Deshielded carbons near the oxirane ring (δ 90–100 ppm) confirm oxygen’s electronic effects.
    For example, in related 6-oxabicyclo[3.1.0]hexane derivatives, NOESY correlations between the methoxymethyl group and bridgehead protons distinguish endo vs. exo configurations .

Q. What are the reactivity trends of the oxirane ring in 6-oxabicyclo[3.1.0]hexane derivatives under nucleophilic and electrophilic conditions?

The strained oxirane ring undergoes selective ring-opening reactions:

  • Nucleophilic attack : Amines or thiols open the epoxide under mild acidic/basic conditions, forming diastereomeric diols or thioethers .
  • Electrophilic reagents : Lewis acids (e.g., BF3·OEt2) promote Friedel-Crafts alkylation with aromatic systems.
  • Oxidation : mCPBA (meta-chloroperbenzoic acid) can oxidize double bonds in unsaturated derivatives, but excess reagent risks over-oxidation to ketones .

Advanced Research Questions

Q. How do stereochemical outcomes vary in the synthesis of substituted 6-oxabicyclo[3.1.0]hexane derivatives, and what strategies mitigate epimerization?

Stereochemical control is challenging due to the bicyclic system’s rigidity. For example, oxidation of cyclopentene precursors with mCPBA produces epimeric mixtures (e.g., 6a and 6b in ) via synchronous attack on the double bond . Mitigation strategies include:

  • Low-temperature reactions : Reduces thermal equilibration between epimers.
  • Chiral catalysts : Asymmetric epoxidation using Jacobsen’s Mn-salen complexes can enhance enantioselectivity (>80% ee in model systems).
  • Chromatographic separation : HPLC with chiral stationary phases resolves diastereomers .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives, and how does structural modification impact antiviral potency?

Purine carbanucleoside analogues built on the 6-oxabicyclo[3.1.0]hexane scaffold exhibit moderate antiviral activity. Key assays include:

  • Plaque reduction assays : Measure inhibition of viral replication (e.g., HSV-1, HIV-1) at IC50 values of 10–50 µM .
  • Cytotoxicity screening : MTD (maximum tolerated dose) in Vero or HeLa cells ensures selectivity.
    Structural modifications (e.g., replacing methoxymethyl with hydroxyl groups) often reduce activity due to altered hydrogen-bonding capacity .

Q. How do computational methods complement experimental data in analyzing the conformational dynamics of 6-oxabicyclo[3.1.0]hexane derivatives?

Molecular dynamics (MD) simulations and density functional theory (DFT) calculations provide insights into:

  • Ring puckering : The bicyclic system adopts a boat-like conformation, with energy barriers <5 kcal/mol for interconversion .
  • Solvent effects : Polar solvents stabilize the oxirane oxygen’s partial negative charge, altering reaction pathways (e.g., favoring SN2 mechanisms).
    DFT-optimized geometries correlate with NOE data, validating computational models .

Data Contradictions and Resolution

  • Epoxidation selectivity : While mCPBA typically oxidizes alkenes to epoxides, notes competing sulfoxidation and ketone formation. Resolution: Adjust stoichiometry (1.0–1.2 eq. mCPBA) and monitor via TLC .
  • Antiviral activity discrepancies : Analogues with identical scaffolds show variable IC50 values. Likely factors include stereochemical purity and cell permeability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.